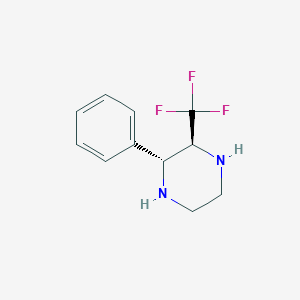

(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine

Description

Properties

Molecular Formula |

C11H13F3N2 |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

(2R,3S)-2-phenyl-3-(trifluoromethyl)piperazine |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1 |

InChI Key |

PPEANHHBJZXYNL-ZJUUUORDSA-N |

Isomeric SMILES |

C1CN[C@@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F |

Canonical SMILES |

C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Piperazine Derivatives

One common approach involves starting from a piperazine ring bearing leaving groups at the 2- and 3-positions, followed by nucleophilic displacement with phenyl and trifluoromethyl nucleophiles or equivalents. The stereochemistry is controlled either by chiral auxiliaries or by using enantiomerically pure intermediates.

Stereoselective Synthesis via Chiral Precursors

- The synthesis often begins with chiral amino alcohols or amino acids that are converted into piperazine rings while preserving stereochemistry.

- The phenyl group is introduced at the 2-position via substitution or cyclization.

- The trifluoromethyl group is incorporated at the 3-position through electrophilic trifluoromethylation reagents or by using trifluoromethylated precursors.

Use of Trifluoromethylated Building Blocks

- Pre-synthesized trifluoromethylated intermediates, such as trifluoromethyl-substituted amino acids or piperazine derivatives, can be cyclized or functionalized further to yield the target compound.

- This method improves regio- and stereoselectivity and simplifies purification.

Representative Synthetic Route with Reaction Conditions

Based on recent data, a typical preparation involves:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of chiral piperazine ring | Chiral amino alcohols, cyclization agents | Piperazine ring with defined stereochemistry |

| 2 | Introduction of phenyl substituent | Electrophilic aromatic substitution or nucleophilic substitution | 2-Phenyl substitution established |

| 3 | Trifluoromethylation at 3-position | Electrophilic trifluoromethylation reagents (e.g., Togni reagent) or nucleophilic CF3 sources | 3-(Trifluoromethyl) substitution |

| 4 | Purification | Chromatography or recrystallization | Isolated (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine |

Notes on Optimization

- Temperature control during trifluoromethylation is critical to avoid racemization.

- Use of chiral catalysts or auxiliaries enhances stereoselectivity.

- Purification often requires high-performance liquid chromatography (HPLC) to separate stereoisomers.

Analytical Data Supporting Synthesis

- Molecular formula: C11H13F3N2

- Molecular weight: 230.23 g/mol

- Chirality: (2R,3S) confirmed by chiral HPLC and NMR spectroscopy.

- NMR data: Characteristic multiplets for piperazine protons and distinct signals for phenyl and trifluoromethyl groups.

- Mass spectrometry: Molecular ion peak consistent with expected mass.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Nucleophilic substitution on functionalized piperazines | Straightforward, uses accessible reagents | Possible formation of regio- and stereoisomers | Moderate to high | Requires chromatographic purification |

| Stereoselective synthesis from chiral amino alcohols | High stereocontrol | Multi-step, longer synthesis | Moderate | High with chiral catalysts |

| Use of trifluoromethylated building blocks | Improved regioselectivity | Availability of building blocks may be limited | High | High |

Summary of Research Findings

- The stereoselective synthesis of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is achievable through carefully designed synthetic routes involving chiral precursors and selective trifluoromethylation.

- Optimization of reaction conditions, particularly temperature and reagent stoichiometry, is essential to maintain stereochemical integrity.

- The compound’s unique substitution pattern is valuable for pharmacological research, especially in serotonergic receptor modulation.

- Current synthetic methodologies provide a balance between yield, purity, and scalability suitable for research applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.

Substitution: Halogenating agents, nucleophiles; conditions: solvents like dichloromethane, catalysts such as palladium or copper complexes.

Major Products Formed:

Oxidation: N-oxides of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have identified (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine derivatives as potential inhibitors of viral proteases, particularly the main protease of SARS-CoV-2. The trifluoromethyl group enhances binding affinity and stability of the compound within the active site of the enzyme, making it a promising candidate for further development as an antiviral agent .

Antimicrobial Properties

Research has shown that piperazine derivatives exhibit significant antimicrobial activity. Compounds containing the trifluoromethyl group have been synthesized and tested against various pathogens, including bacteria and fungi. These studies indicate that the presence of the trifluoromethyl moiety can enhance the efficacy of piperazine-based compounds against resistant strains of microbes .

Pharmacology

Pain Management

(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine has been evaluated for its analgesic properties in models of neuropathic pain. In comparative studies with established analgesics like pregabalin, it demonstrated significant antiallodynic and antihyperalgesic effects, suggesting its potential use in managing chemotherapy-induced neuropathic pain .

Psychotropic Effects

The compound has also been explored for its effects on neurotransmitter systems. Research indicates that derivatives of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine can modulate serotonin and dopamine receptors, which may lead to applications in treating mood disorders and anxiety .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is crucial for optimizing its pharmacological properties. Various modifications to the piperazine ring and phenyl substituents have been investigated to enhance biological activity while minimizing toxicity. For example, substituents at specific positions on the phenyl ring have been correlated with increased potency against target enzymes and receptors .

Material Science Applications

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices has been studied to improve thermal stability and chemical resistance. Research suggests that polymers derived from (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine exhibit enhanced mechanical properties and lower surface energy, making them suitable for applications in coatings and advanced materials .

Mechanism of Action

The mechanism of action of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl group contributes to the compound’s binding affinity and specificity towards its targets. The compound may modulate the activity of its targets through various pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Regioisomerism

The position of the trifluoromethyl group on the phenyl ring or piperazine backbone significantly impacts physicochemical and biological properties:

Key Insight : Meta-substituted CF₃ (e.g., TFMPP) shows serotoninergic activity, while para-substituted analogs (e.g., YM580) target nuclear receptors. The target compound’s CF₃ on the piperazine ring may reduce steric hindrance compared to phenyl-substituted analogs, improving receptor fit.

Stereochemical Effects

Chirality in piperazines dictates receptor interaction:

- YM580 (2R,5S configuration) exhibits 10-fold higher potency than its enantiomer in androgen receptor antagonism .

- (1R,2S)-Diarylpiperazines (e.g., ) show 20–74% ER-mediated gene activation, whereas stereoisomers are inactive .

- The (2R,3S) configuration of the target compound may optimize spatial alignment with target binding pockets, analogous to YM580 .

Biological Activity

(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is a piperazine derivative that has garnered attention due to its diverse biological activities. The presence of the trifluoromethyl group significantly influences the compound's pharmacological properties, enhancing its metabolic stability, lipophilicity, and interaction with biological targets. This article discusses the biological activity of this compound, supported by data tables, case studies, and recent research findings.

The molecular structure of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine can be summarized as follows:

- Molecular Formula : CHFN

- Molecular Weight : 233.22 g/mol

- Structural Features :

- A piperazine ring

- A phenyl group at position 2

- A trifluoromethyl group at position 3

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine | FaDu (hypopharyngeal) | 5.6 | Induction of apoptosis via mitochondrial pathway |

| Reference Drug | Bleomycin | 6.0 | DNA intercalation and strand breakage |

The compound showed slightly better cytotoxicity than the reference drug bleomycin in FaDu cells, suggesting its potential as an anticancer agent through apoptosis induction mechanisms .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The trifluoromethyl group enhances interactions with neurotransmitter receptors.

- 5-Hydroxytryptamine (5-HT) Receptor Modulation : Studies indicate that the inclusion of a trifluoromethyl group can increase the potency of compounds in inhibiting serotonin uptake by enhancing binding affinity to the serotonin transporter .

| Activity | Effect |

|---|---|

| 5-HT Uptake Inhibition | Increased potency (6-fold) |

| M3 Muscarinic Receptor Activation | Stimulates cell proliferation |

The modulation of serotonin receptors suggests potential applications in treating mood disorders and anxiety-related conditions.

Antimicrobial Properties

Piperazine derivatives have also shown promise in antimicrobial activities. In vitro studies demonstrated that (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

| Bacteria Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings support the potential use of this compound as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study published in Molecules demonstrated that a series of trifluoromethylated piperazines exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. The study emphasized the role of the trifluoromethyl group in improving metabolic stability and cellular uptake .

- Neuropharmacological Research : Another investigation focused on the effects of trifluoromethylated piperazines on neurotransmitter systems. Results indicated that these compounds could modulate serotonin receptor activity effectively, leading to increased therapeutic potential in psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.